molecular formula C9H4F3NOS B13674271 2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde

2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde

Cat. No.: B13674271
M. Wt: 231.20 g/mol
InChI Key: VTNPTLLSQXGJRM-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde is a heterocyclic compound that features a trifluoromethyl group attached to a benzothiazole ring with an aldehyde functional group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde typically involves the reaction of 2-aminobenzothiazole with trifluoroacetic anhydride, followed by formylation. This process can be carried out under mild conditions, often using a catalyst to enhance the reaction efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: 2-(Trifluoromethyl)benzo[d]thiazole-5-carboxylic acid.

    Reduction: 2-(Trifluoromethyl)benzo[d]thiazole-5-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)benzo[d]thiazole-5-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the benzothiazole ring, which confer distinct electronic and steric properties. These features make it a valuable compound for designing new molecules with specific biological activities and chemical reactivities .

Properties

Molecular Formula

C9H4F3NOS

Molecular Weight

231.20 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzothiazole-5-carbaldehyde

InChI

InChI=1S/C9H4F3NOS/c10-9(11,12)8-13-6-3-5(4-14)1-2-7(6)15-8/h1-4H

InChI Key

VTNPTLLSQXGJRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)N=C(S2)C(F)(F)F

Origin of Product

United States

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